molecular formula C5H9NO2 B15088429 L-Proline-13C5,15N,d7

L-Proline-13C5,15N,d7

Cat. No.: B15088429
M. Wt: 128.130 g/mol
InChI Key: ONIBWKKTOPOVIA-OXZJVQSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline-13C5,15N,d7 involves the incorporation of stable isotopes into the L-Proline molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the formation of the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound requires advanced techniques to achieve high isotopic purity and yield. The process involves large-scale synthesis using labeled precursors and stringent purification methods to isolate the final product. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions

L-Proline-13C5,15N,d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include hydroxyproline, proline derivatives, and substituted proline compounds. These products are often used in further research and applications .

Scientific Research Applications

L-Proline-13C5,15N,d7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Proline-13C5,15N,d7 involves its incorporation into proteins and peptides, where it can be used to study protein folding, dynamics, and interactions. The isotopic labels allow for precise tracking and analysis using NMR spectroscopy, providing insights into molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

L-Proline-13C5,15N,d7 is unique due to its multiple isotopic labels, which provide enhanced sensitivity and resolution in NMR studies compared to other labeled compounds. Similar compounds include:

These compounds are used in similar applications but may not offer the same level of detail and precision as this compound.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

128.130 g/mol

IUPAC Name

(2S)-2,3,3,4,4,5,5-heptadeuterio(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1

InChI Key

ONIBWKKTOPOVIA-OXZJVQSUSA-N

Isomeric SMILES

[2H][13C@]1([13C]([13C]([13C]([15NH]1)([2H])[2H])([2H])[2H])([2H])[2H])[13C](=O)O

Canonical SMILES

C1CC(NC1)C(=O)O

Origin of Product

United States

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